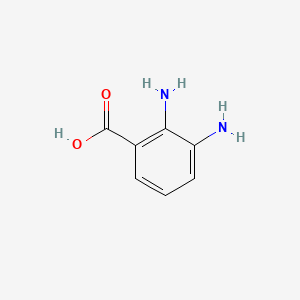

2,3-Diaminobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUQAYCCLMNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067321 |

Source

|

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-81-6, 27576-04-1 |

Source

|

| Record name | 2,3-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoesäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of 2,3-Diaminobenzoic Acid in Modern Scientific Research

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of versatile chemical reagents in driving research forward. Among these, 2,3-Diaminobenzoic acid (2,3-DBA), a seemingly simple aromatic compound, stands out for its remarkable utility across a spectrum of advanced scientific applications. Its unique structure, featuring two adjacent amine groups and a carboxylic acid on a benzene ring, provides a reactive scaffold for a multitude of chemical transformations.[1] This guide offers an in-depth exploration of 2,3-DBA's core applications, moving beyond simple protocols to elucidate the underlying chemical principles and provide actionable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Before delving into its applications, it is crucial to understand the fundamental properties of 2,3-DBA that underpin its utility.

| Property | Value |

| CAS Number | 603-81-6[2] |

| Molecular Formula | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol [2][3] |

| Appearance | Typically a dark brown or red powder[3][4] |

| Key Functional Groups | Two primary aromatic amines (ortho-disposed), one carboxylic acid[1] |

| Solubility | Soluble in water and polar organic solvents[1][5] |

The strategic placement of the ortho-amino groups is the cornerstone of its reactivity, enabling it to act as a potent nucleophile and a precursor for forming stable heterocyclic systems. The carboxylic acid group further enhances its versatility, allowing for conjugations and modifications.[6]

Core Application 1: Fluorescent Derivatization for Sensitive Quantification in Chromatography

One of the most powerful applications of 2,3-DBA and its analogs is in enhancing the detection of otherwise non-fluorescent or poorly UV-absorbing analytes in High-Performance Liquid Chromatography (HPLC). This is particularly critical in biochemical research for the analysis of α-keto acids, a class of molecules that includes biologically vital sialic acids and metabolites in pathways like the Krebs cycle.[7][8]

The Causality Behind the Method: The Condensation Reaction

The scientific principle is elegant and robust: the adjacent amino groups of 2,3-DBA react with the α-dicarbonyl functionality of an α-keto acid under acidic conditions and heat. This condensation reaction forms a stable, highly fluorescent quinoxalinone derivative.[7][9] This chemical transformation converts a difficult-to-detect analyte into a molecule with a strong fluorophore, dramatically lowering the limits of detection to the femtomole range.[8] While reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are more commonly cited for sialic acid analysis, 2,3-DBA operates on the identical chemical principle.[9][10][11] The choice of reagent is often dictated by the specific fluorescence properties (excitation/emission wavelengths) desired and the chromatographic conditions.

Diagram 1: Derivatization of an α-Keto Acid with this compound

Caption: Reaction of 2,3-DBA with an α-keto acid to form a fluorescent derivative.

Field-Proven Protocol: Quantification of Sialic Acids in Glycoproteins

This protocol is a self-validating system adapted from established methods for sialic acid analysis.[10][12] Each step is designed to ensure complete reaction and reproducible results.

-

Sialic Acid Release (Acid Hydrolysis):

-

Accurately dispense 5-200 µg of the glycoprotein sample into a microcentrifuge tube.[11]

-

Add a sufficient volume of 2 M acetic acid or 0.1 M trifluoroacetic acid (TFA) to the sample.[10][12]

-

Causality: Mild acid hydrolysis is critical to selectively cleave the terminal sialic acid residues without significantly degrading the underlying protein or other monosaccharides.

-

Cool the sample to room temperature and centrifuge to pellet any precipitate. The supernatant contains the released sialic acids.

-

-

Derivatization with 2,3-DBA:

-

Prepare the derivatization reagent: Dissolve 2,3-DBA in a solution containing a reducing agent (e.g., sodium hydrosulfite) and a weak acid.[12]

-

Mix an equal volume of the sialic acid-containing supernatant with the 2,3-DBA reagent.

-

Causality: The reducing agent prevents the oxidative degradation of the diamino reagent, ensuring its availability for the condensation reaction.

-

Incubate the mixture in a water bath or heating block at 50-60°C for 2-3 hours, protected from light.[12]

-

Causality: Heat provides the necessary activation energy for the condensation reaction, while protection from light prevents photodegradation of the fluorescent product.

-

-

HPLC Analysis:

-

Cool the reaction mixture on ice and centrifuge if necessary.

-

Inject an appropriate volume (e.g., 5-25 µL) onto a reversed-phase C18 column.[10]

-

Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water, to achieve separation.[10]

-

Causality: The reversed-phase column separates the hydrophobic fluorescent derivative from polar, unreacted components. An isocratic elution simplifies the method and improves reproducibility compared to a gradient.[10]

-

Detect the derivatized sialic acids using a fluorescence detector, with excitation and emission wavelengths optimized for the specific quinoxalinone derivative (typically Ex: ~370 nm, Em: ~450 nm).[12]

-

Quantify the sialic acid content by comparing the peak area to a standard curve prepared with known concentrations of derivatized N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[11]

-

Core Application 2: Trace Element and Ion Analysis

The ortho-diamine functionality of 2,3-DBA is also adept at forming stable heterocyclic complexes with specific inorganic ions, which can then be quantified. This application is particularly important in environmental science and toxicology for measuring trace levels of selenium and nitrite.

Mechanism of Detection

-

Selenium (Se): In an acidic medium, 2,3-DBA reacts with selenium(IV) (selenite, SeO₃²⁻) to form a five-membered heterocyclic ring known as a piazselenol. This 4-carboxy-piazselenol compound is highly fluorescent and can also be detected electrochemically.[13][14][15] This reaction provides a highly sensitive and selective method for selenium quantification.[13] The reaction is analogous to that of the well-established reagent 2,3-diaminonaphthalene (DAN).[16][17]

-

Nitrite (NO₂⁻): Under acidic conditions, nitrite is converted to a nitrosonium ion (NO⁺). This ion reacts with one of the amino groups of 2,3-DBA, which is followed by an intramolecular cyclization to form a fluorescent naphthotriazole derivative.[16] This provides a fluorometric assay that is significantly more sensitive than the conventional colorimetric Griess reaction.[18]

Diagram 2: Workflow for Fluorometric Selenium Quantification

Caption: A validated workflow for the determination of total selenium in biological samples.

Core Application 3: A Novel Matrix for Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique for analyzing large biomolecules like proteins and peptides. The choice of matrix is paramount, as it must absorb energy from the laser and facilitate the gentle ionization of the analyte.[19][20]

While common matrices like sinapinic acid or α-cyano-4-hydroxycinnamic acid are widely used, research has shown that isomers of 2,3-DBA, such as 2-aminobenzoic acid, can serve as effective MALDI matrices.[21] These matrices are particularly interesting because they can induce radical-mediated in-source decay (ISD).[21]

-

Mechanism of Action: When used as a matrix, 2,3-DBA co-crystallizes with the analyte. Upon irradiation by the laser, the matrix absorbs the energy and can transfer hydrogen radicals to the peptide or protein analyte. This radical transfer induces fragmentation of the peptide backbone, primarily generating c- and z-type fragment ions.[21] This process is analogous to Electron Transfer Dissociation (ETD) and is extremely valuable for "top-down" protein sequencing, providing amino acid sequence information without prior enzymatic digestion.

The aromatic structure and acidic proton of 2,3-DBA make it an excellent candidate for this advanced application, offering a new tool for proteomics and detailed protein characterization.

Core Application 4: A Versatile Building Block in Organic and Pharmaceutical Synthesis

Beyond its use as an analytical reagent, 2,3-DBA is a valuable starting material in organic synthesis.[2] Its bifunctional nature allows it to be a key component in constructing more complex molecules.[3][5]

-

Pharmaceutical Intermediates: The ortho-diamine structure is a classic precursor for the synthesis of benzimidazoles, a heterocyclic motif found in a wide range of biologically active compounds with antimicrobial, antiviral, and anti-inflammatory properties.[1][6] For example, it serves as a foundational scaffold for drugs like Benznidazole, which is used to treat Chagas disease.[22][23] The ability to readily form these heterocyclic systems makes 2,3-DBA a sought-after intermediate in drug discovery and development.[5]

-

Polymer Chemistry: 2,3-DBA can undergo polycondensation reactions with diacyl chlorides (e.g., terephthaloyl chloride) to produce specialty polyamides.[5][24] The resulting polymers often exhibit high thermal stability and other desirable material properties, making them suitable for use in high-performance coatings and adhesives.[5]

Conclusion

This compound is far more than a simple organic building block. Its unique chemical architecture empowers researchers across diverse fields. From enabling the ultra-sensitive detection of key biomarkers in disease research to facilitating advanced protein sequencing and serving as a critical intermediate in the synthesis of novel therapeutics, 2,3-DBA proves to be an indispensable tool. This guide has illuminated the fundamental principles behind its major applications, providing the technical and causal understanding necessary for its effective and innovative use in the laboratory.

References

- This compound - Chem-Impex.

- This compound | 27576-04-1 - Benchchem.

- The Role of this compound in Pharmaceutical Development.

- CAS 603-81-6: this compound | CymitQuimica.

- DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.

- This compound | CAS 603-81-6 | SCBT.

- Quantification of Nitrite/Nitrate in Food Stuff Samples Using 2-Aminobenzoic Acid as a New Amine in Diazocoupling Reaction - Semantic Scholar.

-

2-Aminobenzamide and 2-aminobenzoic acid as new MALDI matrices inducing radical mediated in-source decay of peptides and proteins - PubMed . Available at: [Link]

-

Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives - CentAUR . Available at: [Link]

-

Quantification of Nitrite/Nitrate in Food Stuff Samples Using 2-Aminobenzoic Acid as a New Amine in Diazocoupling Reaction - ResearchGate . Available at: [Link]

-

7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry . Available at: [Link]

-

Differential Pulse Polarographic Determination of Selenium(IV) Using 3,4-Diaminobenzoic Acid . Available at: [Link]

-

Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed . Available at: [Link]

-

Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed . Available at: [Link]

- Mastering Nitrite Detection: The Role of 2,3-Diaminonaphthalene in Your Lab.

- WO2017205622A1 - Method of making benznidazole - Google Patents.

-

An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics - Agilent . Available at: [Link]

- This compound, CAS# 603-81-6, C7H8N2O2, Red Powder, Purity 98.5%Min.

-

Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence - PMC - NIH . Available at: [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry . Available at: [Link]

-

Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - MDPI . Available at: [Link]

-

Selenium - Hach . Available at: [Link]

-

High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed . Available at: [Link]

-

Differential Pulse Polarographic Determination of Selenium(IV) Using 3,4-Diaminobenzoic Acid | Asian Journal of Chemistry . Available at: [Link]

-

MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization) - YouTube . Available at: [Link]

-

Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - NCBI - NIH . Available at: [Link]

Sources

- 1. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CAS# 603-81-6, C7H8N2O2, Red Powder, Purity 98.5%Min [m.nitrobenzenechemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. asianpubs.org [asianpubs.org]

- 16. nbinno.com [nbinno.com]

- 17. Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. 2-Aminobenzamide and 2-aminobenzoic acid as new MALDI matrices inducing radical mediated in-source decay of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2017205622A1 - Method of making benznidazole - Google Patents [patents.google.com]

- 23. medkoo.com [medkoo.com]

- 24. This compound | 603-81-6 [chemicalbook.com]

An In-depth Technical Guide to 2,3-Diaminobenzoic Acid: Properties, Structure, and Applications

Introduction: The Versatile Scaffolding of 2,3-Diaminobenzoic Acid

This compound (2,3-DABA) is a bifunctional aromatic compound that has garnered significant interest across diverse scientific disciplines.[1][2] Characterized by a benzoic acid core substituted with two adjacent amino groups, its unique architecture makes it a powerful molecular building block.[3] The strategic placement of the carboxyl and ortho-amino functionalities imparts a distinct reactivity profile, enabling its use as a precursor in the synthesis of pharmaceuticals, a key component in the production of specialty polymers, and a highly effective derivatizing agent in analytical biochemistry.[1][2][3] This guide provides an in-depth exploration of the core chemical properties, structural features, and critical applications of 2,3-DABA, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into not just the "what" but the "why," providing field-proven insights into its practical utility.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a molecule's fundamental properties is paramount for its effective application. 2,3-DABA is typically a tan to dark brown crystalline solid.[2][3][4] Its solubility in water and polar organic solvents is a direct consequence of the hydrophilic carboxylic acid and amino groups, which can participate in hydrogen bonding.[2][3]

Structural and Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 603-81-6 | [2][3][5] |

| Molecular Formula | C₇H₈N₂O₂ | [1][3][5] |

| Molecular Weight | 152.15 g/mol | [1][2][5] |

| Melting Point | 198–204°C (with decomposition) | [1][2] |

| pKa | 5.10 ± 0.10 | [1] |

| Appearance | Tan to dark brown solid | [2][3][4] |

| InChI Key | KKTUQAYCCLMNOA-UHFFFAOYSA-N | [1][3][5] |

| SMILES | C1=CC(=C(C(=C1)N)N)C(=O)O | [5][6] |

Expert Insight: The decomposition at the melting point is a critical handling parameter.[1] At temperatures exceeding 200°C, decarboxylation can become a significant competing reaction, leading to the formation of o-phenylenediamine.[1] This thermal instability must be considered during synthetic reactions, particularly in high-temperature polymerizations or when designing purification protocols like distillation, which are unsuitable for this compound.

Molecular Structure Visualization

The foundational structure of 2,3-DABA is presented below, illustrating the ortho-positioning of the two amino groups and the carboxylic acid moiety on the benzene ring.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,3-DABA.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows signals at δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), and 6.34 (dd, J = 8.0, 7.4 Hz, 2H).[4] A broad singlet around 6.32 ppm is also observed for the amine protons.[1][4]

-

¹³C NMR (DMSO-d₆): The carbon spectrum displays characteristic peaks at δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, and 110.3 ppm, corresponding to the seven unique carbon atoms in the molecule.[1][4]

-

Infrared (IR) Spectroscopy: The IR spectrum is marked by distinctive peaks for the N-H stretching of the primary amine groups (~3350 cm⁻¹) and the C=O stretching of the carboxylic acid group (~1680 cm⁻¹).[1]

Part 2: Chemical Synthesis and Reactivity

Standard Synthetic Route

The most common and well-established laboratory synthesis of 2,3-DABA involves the reduction of a nitro-substituted precursor, 3-nitroanthranilic acid (also known as 2-amino-3-nitrobenzoic acid).[1][4]

Caption: Synthetic pathway for this compound.

This reaction is typically performed via catalytic hydrogenation.[1][4] The nitro group is selectively reduced to an amine in the presence of a catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][4] Methanol is a frequently used solvent for this transformation.[1][4]

Self-Validating Protocol Insight: The success of this reduction is readily monitored by the cessation of hydrogen gas uptake.[4] The reaction's completion can be further validated by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot, which often has a different retention factor (Rf) and may visualize differently under UV light or with staining agents. The crude product is typically purified by filtration to remove the solid catalyst, followed by evaporation of the solvent and subsequent recrystallization or flash chromatography.[4]

Key Reactivity Profile

The utility of 2,3-DABA stems from the cooperative reactivity of its functional groups.

-

Heterocycle Formation: The ortho-diamine functionality is a classic precursor for the synthesis of nitrogen-containing heterocycles. It readily undergoes condensation reactions with 1,2-dicarbonyl compounds (like α-keto acids or derivatives of benzil) to form quinoxalines.[1] This reaction is highly efficient and forms the basis of its most prominent analytical application.

-

Polymer Chemistry: As a bifunctional monomer, 2,3-DABA can participate in polycondensation reactions. For instance, it can react with diacyl chlorides, such as terephthaloyl chloride, to form thermally stable polyamides.[1][2][4]

-

Acylation and Substitution: The amino groups can undergo standard reactions like acylation and nucleophilic substitution, allowing for the synthesis of a wide range of derivatives.[3][7]

Part 3: Field Application Spotlight: Derivatization of α-Keto Acids for HPLC-Fluorescence Detection

One of the most powerful applications of 2,3-DABA is in the sensitive detection of α-keto acids, which are crucial intermediates in cellular metabolism.[8] α-Keto acids themselves lack a native chromophore or fluorophore, making their direct detection by common HPLC methods challenging. 2,3-DABA serves as a pre-column derivatizing agent, reacting with the α-dicarbonyl moiety of the keto acid to form a highly fluorescent quinoxalinol derivative.[9] This chemical transformation dramatically enhances detection sensitivity, allowing for quantification at low physiological concentrations.[9]

Reaction Mechanism: From Non-Fluorescent Analyte to Detectable Signal

The derivatization reaction is a condensation between the two adjacent amino groups of 2,3-DABA and the two adjacent carbonyl groups of the α-keto acid. This process forms a stable, heterocyclic quinoxalinol ring system which is highly fluorescent.

Caption: Derivatization of an α-keto acid with 2,3-DABA.

Validated Experimental Protocol: Quantification of Pyruvic Acid

This protocol provides a robust, self-validating workflow for the quantification of pyruvic acid in a biological sample matrix, such as deproteinized plasma.

I. Reagent Preparation:

-

Derivatization Reagent (2,3-DABA Solution): Prepare a solution of 2,3-DABA in an appropriate buffer (e.g., 0.1 M HCl). Causality: The acidic condition protonates the amino groups, enhancing solubility and promoting the condensation reaction by activating the carbonyl group of the keto acid.

-

Standard Solutions: Prepare a stock solution of pyruvic acid in ultrapure water and perform serial dilutions to create a set of calibration standards (e.g., 1 µM to 100 µM). Trustworthiness: A multi-point calibration curve is essential for validating the linearity of the detector response and ensuring accurate quantification across a range of concentrations.

-

Sample Preparation: Deproteinize biological samples (e.g., plasma) by adding a precipitating agent like perchloric acid or by ultrafiltration. Centrifuge and collect the supernatant. Causality: Proteins can interfere with the derivatization reaction and clog the HPLC column. Their removal is a critical step for reliable analysis.

II. Derivatization Procedure:

-

To 100 µL of standard or prepared sample, add 100 µL of the 2,3-DABA derivatization reagent.

-

Mix thoroughly and incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) in the dark. Causality: Heating accelerates the condensation reaction to ensure complete derivatization. Performing the reaction in the dark is crucial as the quinoxalinol product can be light-sensitive, and this step prevents photodegradation, ensuring maximum signal intensity.

-

Cool the mixture to room temperature. The sample is now ready for HPLC analysis.

III. HPLC-Fluorescence Analysis Workflow:

Caption: HPLC workflow for derivatized α-keto acid analysis.

-

Column: A reverse-phase C18 column is typically used for separation.[9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile is common.[9]

-

Detection: Set the fluorescence detector to the specific excitation and emission wavelengths of the pyruvic acid-DABA derivative. These wavelengths should be optimized experimentally for maximum sensitivity.

-

Validation: The method is validated by the linearity of the calibration curve (R² > 0.99), and the precision and accuracy are determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range.[9]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,3-DABA is essential.

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[10][11][12] It may also be harmful if swallowed.[5][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[10][11][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[11][13][14] Keep the container tightly closed.[11]

Conclusion

This compound is a molecule of significant utility, bridging synthetic organic chemistry, polymer science, and analytical biochemistry. Its value lies in the predictable and efficient reactivity of its ortho-diamine and carboxylic acid functionalities. From creating novel heterocyclic pharmaceuticals to enabling the ultra-sensitive detection of metabolic biomarkers, the applications of 2,3-DABA are a testament to the power of a well-designed chemical scaffold. This guide has provided a technical foundation for understanding and utilizing this versatile compound, grounded in its fundamental properties and validated by practical, field-tested protocols.

References

-

This compound | C7H8N2O2 | CID 198069. PubChem. [Link]

-

This compound | CAS#:603-81-6. Chemsrc. [Link]

-

This compound (C7H8N2O2). PubChemLite. [Link]

-

The Role of this compound in Pharmaceutical Development. Dakota Organics. [Link]

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

-

Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. ResearchGate. [Link]

-

Keto acid. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 603-81-6 [chemicalbook.com]

- 5. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Keto acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. This compound | CAS#:603-81-6 | Chemsrc [chemsrc.com]

- 14. lbaochemicals.com [lbaochemicals.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Diaminobenzoic Acid from 3-Nitroanthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminobenzoic acid (2,3-DABA) is a pivotal molecular scaffold and a high-value intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced polymers.[1] Its strategic placement of three functional groups—a carboxylic acid and two adjacent amines—offers a unique platform for complex molecular architecture. This guide provides an in-depth, field-proven methodology for the synthesis of 2,3-DABA via the catalytic hydrogenation of 3-nitroanthranilic acid. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical characterization techniques, and address essential safety and handling considerations. The causality behind experimental choices is elucidated to empower researchers with the expertise to not only replicate but also adapt and optimize this vital chemical transformation.

Strategic Overview: The Reduction Pathway

The conversion of 3-nitroanthranilic acid (also known as 2-amino-3-nitrobenzoic acid) to this compound is fundamentally a selective reduction of an aromatic nitro group to an amine. While various reducing agents exist, catalytic transfer hydrogenation stands out as the method of choice for its high efficiency, selectivity, clean conversion, and operational simplicity.[2][3]

1.1. Rationale for Precursor and Method Selection

-

Starting Material: 3-Nitroanthranilic acid is an ideal precursor due to its commercial availability and the strategic positioning of the nitro group adjacent to an existing amine, setting the stage for the desired 1,2-diamine arrangement in the product.[1][2]

-

Reaction Choice (Catalytic Hydrogenation): This method leverages a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The catalyst's surface provides an active site for the dissociative chemisorption of hydrogen gas (H₂) and the adsorption of the nitro compound. This proximity facilitates the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally the target amino group (-NH₂), all while preserving the integrity of the carboxylic acid and the existing amine. The primary advantages include high yields, minimal side products, and the straightforward removal of the catalyst by simple filtration.[2][3]

1.2. Reaction Mechanism Visualization

The transformation follows a well-established pathway for aromatic nitro group reduction on a palladium surface.

Caption: Overall reaction scheme for the synthesis of 2,3-DABA.

Validated Experimental Protocol

This section details a robust, step-by-step procedure for the synthesis of this compound. Adherence to this protocol has consistently yielded high-purity product.

2.1. Reagents and Equipment

A summary of required materials is presented below. It is imperative to use reagents of appropriate grade and to ensure all glassware is clean and dry.

| Reagent / Equipment | Details | Purpose |

| 3-Nitroanthranilic Acid | CAS: 606-18-8; MW: 182.12 g/mol | Starting Material |

| 10% Palladium on Carbon (Pd/C) | CAS: 7440-05-3 | Heterogeneous Catalyst |

| Methanol (MeOH), Anhydrous | CAS: 67-56-1 | Reaction Solvent |

| Hydrogen (H₂) Gas | CAS: 1333-74-0 | Reducing Agent |

| Nitrogen (N₂) Gas, Inert | CAS: 7727-37-9 | Inerting Atmosphere |

| Celite® 545 | CAS: 68855-54-9 | Filtration Aid |

| Round-bottom flask | 250 mL or appropriate size | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | --- | Agitation |

| Hydrogenation Apparatus | Balloon or Parr Shaker | H₂ Delivery System |

| Büchner Funnel & Filter Flask | --- | Filtration |

| Rotary Evaporator | --- | Solvent Removal |

2.2. Synthesis Workflow

The following diagram outlines the logical flow of the experimental procedure from setup to final product isolation.

Caption: Step-by-step experimental workflow for 2,3-DABA synthesis.

2.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroanthranilic acid (9.36 g, 51.4 mmol).[1][2]

-

Dissolution: Add 100 mL of methanol to the flask and stir until the solid is fully dissolved.[1][2] The solution will have a distinct color.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (2.0 g).[1][2] Expert Insight: Pd/C can be pyrophoric, especially when dry. It is best practice to add the catalyst under a gentle stream of nitrogen. Never add a dry catalyst to a solvent in the presence of air, as ignition can occur.

-

Inerting the System: Securely attach a three-way stopcock with a nitrogen-filled balloon and a vacuum line to the flask. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.

-

Hydrogenation: Replace the nitrogen balloon with a hydrogen-filled balloon. Evacuate and backfill with hydrogen (repeating 3 times). Leave the flask under a positive pressure of hydrogen (the balloon should be partially inflated) and stir the reaction mixture vigorously.[1]

-

Monitoring the Reaction: The reaction progress is monitored by the consumption of hydrogen, visually indicated by the deflation of the balloon.[1] The reaction is typically complete when hydrogen uptake ceases, which can take several hours. For more precise monitoring, a gas burette or a Parr hydrogenation apparatus can be used.

-

Catalyst Removal (Work-up): Once the reaction is complete, purge the system again with nitrogen. Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Büchner funnel over filter paper. Wet the pad with methanol. Trustworthiness Check: This Celite pad is critical. It prevents the fine, potentially pyrophoric palladium particles from passing through the filter and igniting upon contact with air on the filter paper.[1][2] Filter the reaction mixture through the Celite pad, washing the flask and the pad with small portions of methanol to ensure complete transfer.

-

Isolation: Transfer the clear filtrate to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure.[1][2] This will yield the crude product.

-

Purification (If Necessary): The resulting dark brown solid is often of sufficient purity for many applications, with a typical yield of around 69% (approx. 5.40 g).[1][2] For applications requiring higher purity, the crude product can be purified by flash column chromatography using a mobile phase such as Dichloromethane/Methanol (5:1).[1]

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step for ensuring the reliability of subsequent research.

| Analysis Technique | Expected Result / Observation | Interpretation |

| Appearance | Dark brown solid.[1] | Confirms successful isolation of the product. |

| Melting Point | ~199-201 °C (with decomposition).[1] | A sharp melting point in this range indicates high purity. |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.09 (dd, 1H), 6.67 (dd, 1H), 6.34 (t, 1H), 6.32 (br s, 4H, 2xNH₂).[1] | Confirms the aromatic proton environment and the presence of two amine groups. |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[1] | Verifies the carbon skeleton of the molecule. |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch) | Confirms the presence of amine and carboxylic acid functional groups. |

Safety, Handling, and Waste Management

A commitment to safety is paramount in the laboratory. The following guidelines are based on established safety protocols and material safety data sheets (MSDS).

-

Hazard Assessment:

-

3-Nitroanthranilic Acid: May cause skin, eye, and respiratory irritation. Handle with care.[4]

-

This compound: Harmful if swallowed and causes serious eye irritation.[5]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Palladium on Carbon (Pd/C): May be pyrophoric, especially when spent and exposed to air. Can ignite flammable solvents.

-

Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

-

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.[6][7]

-

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[6] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are accessible.

-

Waste Disposal:

-

Catalyst: The filtered Pd/C on Celite should never be allowed to dry in the open air. It should be quenched immediately by carefully adding it to a large volume of water in a designated waste container. Do not mix with other solvent waste.

-

Solvents: Collect all methanolic filtrates and washes in a designated halogen-free organic waste container.

-

Aqueous Waste: Dispose of in accordance with local institutional guidelines.

-

References

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives . MDPI. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

This compound | C7H8N2O2 | CID 198069 . PubChem. [Link]

Sources

Solubility Profile of 2,3-Diaminobenzoic Acid in Organic Solvents: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for R&D Professionals

Abstract

2,3-Diaminobenzoic acid (2,3-DABA) is a pivotal building block in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1][2] Its utility in these applications is fundamentally governed by its solubility characteristics in various reaction and formulation media. This technical guide provides an in-depth analysis of the solubility of 2,3-DABA in organic solvents, grounded in fundamental chemical principles and validated experimental methodologies. We will explore the molecular factors dictating solubility, present available solubility data, and detail a robust protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution.

Introduction: Physicochemical Landscape of this compound

Understanding the solubility of a compound begins with its intrinsic physicochemical properties. This compound (CAS No. 603-81-6) is an aromatic compound featuring a carboxylic acid group and two adjacent amino groups on a benzene ring.[1] This unique trifunctional structure creates a molecule with distinct polar regions, making it an interesting case study for solubility.

The presence of both a weakly acidic carboxylic acid group and weakly basic amino groups makes the molecule amphoteric.[3] This means its charge state, and therefore its solubility in protic solvents, can be significantly influenced by pH.[3][4] The two adjacent amino groups and the carboxylic acid group are capable of extensive hydrogen bonding, both as donors and acceptors, which is a primary determinant of its interaction with polar solvents.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][5][6] |

| Molecular Weight | 152.15 g/mol | [2][6] |

| Appearance | Tan to dark brown solid/powder | [1][2] |

| Melting Point | 198-204 °C (with decomposition) | [2][5][7] |

| pKa | 5.10 ± 0.10 | [7] |

| Computed XLogP3 | 0.5 | [6] |

Theoretical Framework: Why "Like Dissolves Like" Matters

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8][9] A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 2,3-DABA, the key to its solubility lies in the interplay between its polar functional groups and the nonpolar aromatic ring.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4!", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Logical flow of solvent-solute interactions for 2,3-DABA."

-

Polar Solvents : Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol are excellent candidates for dissolving 2,3-DABA.[1][3] Their ability to form strong hydrogen bonds allows them to effectively solvate the -COOH and -NH₂ groups, overcoming the crystal lattice energy of the solid 2,3-DABA. DMSO, a highly polar aprotic solvent, is particularly effective at dissolving a wide array of organic compounds, including those with multiple hydrogen bond donors/acceptors.[10][11]

-

Nonpolar Solvents : In contrast, nonpolar solvents such as hexane, toluene, or dichloromethane lack the ability to form hydrogen bonds.[4] The energy gained from the weak van der Waals interactions between these solvents and 2,3-DABA is insufficient to break the strong intermolecular hydrogen bonds holding the 2,3-DABA molecules together in the solid state. Consequently, solubility is expected to be very low.

Solubility Data in Common Organic Solvents

Quantitative solubility data for this compound is not widely published. However, qualitative assessments and data from closely related isomers provide a strong, scientifically-grounded framework for solvent selection.

Table 2: Solubility of 2,3-DABA and Related Isomers in Various Solvents

| Compound | Solvent | Temperature (K) | Solubility | Data Type | Source |

| This compound | Polar Organic Solvents | Ambient | Soluble | Qualitative | [1] |

| This compound | Water | Ambient | Soluble | Qualitative | [1][2] |

| 3,4-Diaminobenzoic acid | Methanol | 293.15 (20°C) | 10 mg/mL | Quantitative | [12] |

| 3,4-Diaminobenzoic acid | DMF | 293.15 (20°C) | Soluble | Qualitative | [12] |

| 3,4-Diaminobenzoic acid | Water | 293.15 (20°C) | 2.2 mg/mL | Quantitative | [12] |

| 3,5-Diaminobenzoic acid | Ethanol (95.32%) | 298.15 | 1.15 x 10⁻³ (mole fraction) | Quantitative | [13] |

| 3,5-Diaminobenzoic acid | Ethanol (95.32%) | 308.15 | 1.70 x 10⁻³ (mole fraction) | Quantitative | [13] |

| 3,5-Diaminobenzoic acid | Ethanol (95.32%) | 318.15 | 2.50 x 10⁻³ (mole fraction) | Quantitative | [13] |

Field Insights: The data for the 3,4- and 3,5- isomers strongly supports the theoretical framework. The solubility in polar solvents like methanol and ethanol is significant and, critically, increases with temperature.[13] This positive temperature dependence is typical for the dissolution of crystalline organic solids and is a key parameter to leverage in experimental design, such as for recrystallization processes.[14][15]

Experimental Protocol: A Self-Validating Method for Solubility Determination

To generate reliable and reproducible solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique that, when executed correctly, provides a self-validating system for determining equilibrium solubility.[14]

dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.5, size="7.6,6!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for the Isothermal Shake-Flask Solubility Method."

Methodology:

-

Preparation : Add a precisely measured volume of the selected organic solvent (e.g., 5 mL) to several glass vials equipped with magnetic stir bars. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the solvent to thermally equilibrate for at least 1 hour.

-

Addition of Excess Solute : Add an excess amount of 2,3-DABA to each vial. The key here is to ensure a solid phase remains visible throughout the experiment, confirming that the solution is saturated.

-

Equilibration (Trustworthiness Pillar) : Seal the vials and begin agitation at a constant speed. The system must be allowed to reach thermodynamic equilibrium. To validate this, a time-course study is essential.

-

Causality Check: Why is this step critical? Dissolution takes time. Without confirming that the concentration has stopped changing, you may be measuring a kinetic, not a thermodynamic (true equilibrium), solubility, leading to erroneous results.

-

Protocol: Sample the solutions at predetermined intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration. For aminobenzoic acids, 48-72 hours is often sufficient.[13]

-

-

Sampling : Stop the agitation and allow the excess solid to settle for at least 30 minutes within the thermostatted bath.

-

Phase Separation : Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a pre-weighed vial. This step is crucial to prevent any undissolved solid particles from being included in the analysis.

-

Analysis and Quantification : Determine the concentration of 2,3-DABA in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

-

Calculation : Convert the measured concentration into desired units (e.g., mg/mL, mol/L, or mole fraction).

Conclusion

The solubility of this compound is dictated by its amphoteric and polar nature, favoring dissolution in polar organic solvents capable of hydrogen bonding, such as alcohols, DMSO, and DMF. While quantitative data for 2,3-DABA itself is limited, analysis of its molecular structure and data from its isomers provide a reliable predictive framework. For precise applications, the isothermal shake-flask method detailed herein offers a robust and self-validating protocol to generate high-quality, reproducible solubility data, empowering rational solvent selection for synthesis, purification, and formulation development.

References

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- CymitQuimica. (n.d.). CAS 603-81-6: this compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.

- Guidechem. (n.d.). This compound 603-81-6.

- Journal of Chemical & Engineering Data. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- PubChem. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Benchchem. (n.d.). This compound | 27576-04-1.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Journal of Chemical & Engineering Data. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol.

- ChemicalBook. (n.d.). 3,4-Diaminobenzoic acid | 619-05-6.

- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Diaminobenzoic Acid (CAS 603-81-6): Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,3-Diaminobenzoic Acid (CAS 603-81-6), a versatile building block with significant applications in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, and its pivotal role as a precursor to potent bioactive molecules.

Introduction: The Strategic Importance of this compound

This compound is an aromatic amine and a derivative of benzoic acid, distinguished by the presence of two amino groups at the C2 and C3 positions of the benzene ring.[1] This unique substitution pattern imparts a high degree of reactivity and functionality, making it a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds. Its primary utility lies in its capacity to serve as a scaffold for generating complex molecular architectures, particularly in the development of novel anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] The strategic placement of the amino and carboxylic acid groups allows for a range of chemical transformations, including cyclization and condensation reactions, which are fundamental in the construction of pharmacologically active heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 603-81-6 | [5] |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | White to off-white or tan to brown crystalline solid | [1] |

| Melting Point | 198-204 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| pKa | 5.10 ± 0.10 | [2] |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) provides characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic region typically displays a complex pattern of multiplets due to the coupling of the three adjacent protons on the benzene ring. The amine protons often appear as a broad singlet, and the carboxylic acid proton is observed as a downfield, broad singlet, with its chemical shift being concentration and temperature-dependent.[6][7][8][9]

-

¹³C NMR Spectroscopy (DMSO-d₆): The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region (around 170 ppm). The aromatic carbons exhibit signals in the range of 110-140 ppm, with the carbons attached to the nitrogen atoms showing characteristic shifts.[7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the amino groups (typically in the range of 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid, and a C=O stretching vibration for the carbonyl group (around 1680 cm⁻¹).

Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on factors such as scale, desired purity, and available starting materials.

Method 1: Catalytic Hydrogenation of 3-Nitroanthranilic Acid

This is a widely used and well-established method for the preparation of this compound.

-

Reaction Scheme:

Caption: Catalytic hydrogenation of 3-nitroanthranilic acid.

-

Experimental Protocol:

-

Dissolve 3-nitroanthranilic acid in a suitable solvent, typically methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Method 2: Hydrothermal Synthesis

A greener and often faster alternative to traditional methods, hydrothermal synthesis utilizes high-temperature water as the reaction medium. This approach can minimize the use of organic solvents and toxic catalysts. While primarily used for synthesizing derivatives of diaminobenzoic acids, the principles can be adapted.

-

Advantages of Hydrothermal Synthesis:

-

Environmentally friendly due to the use of water as a solvent.

-

Can lead to shorter reaction times.

-

Avoids the use of flammable and toxic organic solvents.

-

May offer different selectivity compared to traditional methods.

-

Table 2: Comparison of Synthesis Methods

| Feature | Catalytic Hydrogenation | Hydrothermal Synthesis |

| Starting Material | 3-Nitroanthranilic Acid | Varies (often used for derivatives) |

| Reagents | H₂, Pd/C, Methanol | Water, often with a catalyst |

| Advantages | Well-established, high yields | Green, fast, avoids organic solvents |

| Disadvantages | Use of flammable H₂ gas and precious metal catalyst | Requires specialized high-pressure equipment |

Applications in Drug Development

The primary value of this compound in drug development stems from its role as a precursor to a variety of bioactive heterocyclic compounds.

Synthesis of Quinoxaline Derivatives with Anti-Inflammatory and Analgesic Potential

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound is a key starting material for the synthesis of quinoxaline-6-carboxylic acid derivatives.

-

General Reaction Scheme:

Caption: General synthesis of quinoxaline-6-carboxylic acids.

-

Experimental Workflow: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids

-

Combine this compound and a 1,2-diaryl-1,2-ethanedione in a high-pressure reaction vessel.

-

Add deionized water as the solvent.

-

Heat the mixture to a temperature between 150-230 °C for a short duration (typically 5-30 minutes).

-

Cool the reaction vessel and isolate the precipitated product by filtration.

-

Wash the product with water and dry to obtain the desired 2,3-diarylquinoxaline-6-carboxylic acid.

-

This green chemistry approach avoids the use of volatile organic solvents and strong acids often employed in classical quinoxaline syntheses.

Synthesis of Benzimidazole Derivatives as Antimicrobial Agents

Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[10] this compound can be a precursor to benzimidazole derivatives, although o-phenylenediamine is more commonly used. The principle involves the condensation of the diamine with a carboxylic acid or its derivative.

-

Mechanism of Antibacterial Action: Benzimidazole derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of DNA gyrase, which is essential for bacterial DNA replication and repair.[11] Some derivatives can also interfere with bacterial cell wall synthesis or disrupt the cell membrane.

-

Illustrative Synthesis of a Benzimidazole Scaffold:

Caption: General synthesis of benzimidazole derivatives.

The synthesis of specific antibacterial benzimidazoles from this compound involves multi-step sequences that are tailored to the desired final product.[12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed and causes serious eye irritation.

-

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

-

Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 603-81-6) is a strategically important building block in the field of drug discovery and development. Its unique chemical structure provides a versatile platform for the synthesis of a wide range of bioactive heterocyclic compounds, including quinoxalines and benzimidazoles with demonstrated anti-inflammatory, analgesic, and antimicrobial activities. A thorough understanding of its properties, coupled with the selection of appropriate synthetic methodologies, enables researchers to effectively leverage this compound in the design and creation of novel therapeutic agents. The development of greener synthetic routes, such as hydrothermal synthesis, further enhances its appeal as a sustainable and efficient chemical intermediate.

References

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL: [Link])

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. (URL: [Link])

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... - RSC Publishing. (URL: [Link])

-

Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC - NIH. (URL: [Link])

-

synthesis of analgesics: aspirin & acetaminophen experimental techniques required. (URL: [Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

-

This compound | C7H8N2O2 | CID 198069 - PubChem. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (URL: [Link])

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: [Link])

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives - IOSR Journal. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

1H NMR (DMSO-d6) - The Royal Society of Chemistry. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Short Summary of 1H-NMR Interpretation. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. (URL: [Link])

Sources

- 1. CAS 603-81-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

2,3-Diaminobenzoic Acid: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of 2,3-Diaminobenzoic Acid

This compound (2,3-DABA) is a highly versatile aromatic building block that has garnered significant attention in the field of organic synthesis. Its unique trifunctional nature, featuring two adjacent amino groups and a carboxylic acid moiety on a benzene ring, provides a powerful platform for the construction of a diverse array of complex organic molecules. This guide offers an in-depth exploration of the synthetic utility of 2,3-DABA, focusing on its application in the synthesis of heterocyclic compounds, advanced polymers, and functional materials such as fluorescent probes. We will delve into the underlying principles that govern its reactivity and provide practical, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Core Properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Tan to brown solid | [1] |

| Melting Point | 198-204 °C (decomposes) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| CAS Number | 603-81-6 | [1] |

Part 1: Synthesis of Fused Heterocyclic Systems

The strategic placement of two nucleophilic amino groups ortho to each other makes 2,3-DABA an ideal precursor for the synthesis of various fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents.

Quinoxaline-5-carboxylic Acids: A Gateway to Bioactive Molecules

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of 2,3-DABA with α-dicarbonyl compounds provides a direct and efficient route to quinoxaline-5-carboxylic acids.

Reaction Mechanism: The reaction proceeds via a double condensation mechanism. The more nucleophilic amino groups of 2,3-DABA attack the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring. The reaction is typically acid-catalyzed to activate the carbonyl groups towards nucleophilic attack.

Caption: General reaction scheme for the synthesis of quinoxaline-5-carboxylic acids.

Experimental Protocol: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids in High-Temperature Water [2][3]

This protocol highlights a green chemistry approach utilizing high-temperature water as the reaction medium, avoiding volatile organic solvents.

-

Materials:

-

3,4-Diaminobenzoic acid (or this compound)

-

Substituted benzil (1,2-diaryl-1,2-ethanedione)

-

5% Acetic acid solution (optional, can accelerate the reaction)

-

-

Procedure:

-

Suspend equimolar amounts of the diaminobenzoic acid and the benzil derivative in water or a 5% acetic acid solution in a sealed microwave reactor vial.

-

Heat the mixture to a temperature between 150-230 °C for 5-60 minutes with stirring. The optimal temperature and time will depend on the specific substrates used.

-

Cool the reaction mixture to room temperature. The product will typically precipitate as a solid.

-

Collect the solid by filtration, wash with distilled water, and dry.

-

Further purification can be achieved by recrystallization or washing with an appropriate organic solvent like ethanol or ethyl acetate.

-

Data Presentation: Reaction Conditions and Yields for Quinoxaline Synthesis [2][3]

| 1,2-Dicarbonyl Compound | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |

| 4,4'-Dimethoxybenzil | 150 | 60 | 86 |

| 4,4'-Difluorobenzil | 150 | 30 | 88 |

| 4,4'-Dichlorobenzil | 230 | 10 | 66 |

| 4,4'-Dibromobenzil | 230 | 10 | 65 |

| 2,2'-Thenil | 150 | 30 | 83 |

Note: Reactions were carried out with 3,4-diaminobenzoic acid in high-temperature water. Similar reactivity is expected with this compound.

Benzimidazole-4-carboxylic Acids: Scaffolds for Medicinal Chemistry

Benzimidazoles are another class of privileged heterocyclic structures found in numerous pharmaceuticals. The reaction of 2,3-DABA with aldehydes, followed by an oxidative cyclization, provides a straightforward route to 2-substituted benzimidazole-4-carboxylic acids.

Reaction Mechanism: The initial step involves the condensation of one of the amino groups of 2,3-DABA with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation lead to the formation of the aromatic benzimidazole ring.

Caption: General reaction pathway for the synthesis of benzimidazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazole-4-carboxylic Acids [4]

This protocol utilizes potassium ferricyanide as an oxidant in a mixed solvent system.

-

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Methanol

-

Sodium hydroxide

-

Potassium ferricyanide

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol, followed by the addition of an aqueous solution of sodium hydroxide (1.0 eq).

-

To the stirred solution, add the aromatic aldehyde (1.05 eq) dissolved in methanol.

-

Add an aqueous solution of potassium ferricyanide (2.0 eq) and sodium hydroxide (2.0 eq).

-

Heat the resulting mixture to boiling and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off any solid precipitate and adjust the pH of the filtrate to 5-6 with acid to precipitate the product.

-

Collect the precipitate by filtration and purify by column chromatography.

-

Data Presentation: Yields of 2-Aryl-1H-benzimidazole-4-carboxylic Acids [4]

| Aldehyde | Yield (%) |

| Benzaldehyde | 75 |

| 4-Chlorobenzaldehyde | 82 |

| 4-Methylbenzaldehyde | 78 |

| 4-Methoxybenzaldehyde | 85 |

| 2-Pyridinecarboxaldehyde | 65 |

Phenazine-1-carboxylic Acids: Building Blocks for Functional Dyes and Natural Products

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, indicators, and in the synthesis of natural products. While direct synthesis from 2,3-DABA is less commonly reported, the analogous reaction of o-phenylenediamines with catechols or their oxidized forms (o-quinones) is a known route to phenazines. The carboxylic acid group of 2,3-DABA would be retained in the final product, yielding phenazine-1-carboxylic acid derivatives.

Part 2: this compound in Polymer and Materials Science

The bifunctional nature of the amino groups in 2,3-DABA allows for its use as a monomer in polycondensation reactions, leading to the formation of high-performance polymers.

Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. 2,3-DABA can be used as a diamine monomer in polycondensation reactions with diacid chlorides to produce aramids.

Reaction Scheme:

Caption: General scheme for the synthesis of aromatic polyamides from 2,3-DABA.

Experimental Protocol: General Procedure for Aromatic Polyamide Synthesis [5][6][7]

This is a general protocol for low-temperature solution polycondensation.

-

Materials:

-

This compound

-

Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

-

Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Anhydrous lithium chloride or calcium chloride (optional, to improve polymer solubility)

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent. If using, add the inorganic salt and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of the diacid chloride to the stirred solution.

-

Allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for several hours or overnight.

-

Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

-

Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

-

Properties of Aromatic Polyamides Derived from Diamines:

| Polymer Property | Typical Range | Source(s) |

| Glass Transition Temperature (Tg) | 200 - 300 °C | [5][7] |

| 10% Weight Loss Temperature (TGA) | > 450 °C | [7] |

| Tensile Strength | 80 - 100 MPa | [5] |

| Solubility | Generally soluble in polar aprotic solvents | [5][7] |

Note: These are typical properties for aromatic polyamides derived from various diamines and may vary for polymers specifically derived from 2,3-DABA.

Fluorescent Chemosensors

The rigid, conjugated systems that can be synthesized from 2,3-DABA make it an attractive starting material for the development of fluorescent chemosensors. The amino and carboxylic acid groups can act as binding sites for metal ions or other analytes. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence, or a shift in the emission wavelength).

While specific examples starting directly from 2,3-DABA are not extensively documented in readily available literature, the principles of fluorescent sensor design suggest its high potential. For instance, condensation with appropriate aldehydes or dicarbonyl compounds containing additional coordinating groups could lead to selective chemosensors for metal ions like Zn²⁺, Cu²⁺, or Fe³⁺.[8][9][10]

Conclusion: A Building Block with a Bright Future

This compound stands out as a uniquely versatile and powerful building block in organic synthesis. Its trifunctional nature provides a convergent and efficient means to access a wide range of complex and valuable molecular architectures. From the synthesis of biologically active heterocyclic compounds to the construction of high-performance polymers and the potential for creating novel functional materials, the applications of 2,3-DABA are vast and continue to expand. This guide has provided a comprehensive overview of its synthetic utility, complete with mechanistic insights and practical experimental protocols. It is our hope that this resource will inspire and enable researchers to further explore and exploit the full potential of this remarkable molecule in their scientific pursuits.

References

-

Wang, M., Liu, Y., & Li, Y. (2010). Convenient Method for the Preparation of 2‐Aryl‐1H‐benzimidazole‐4‐carboxylic Acids. Synthetic Communications, 40(1), 126-133. [Link]

- More, S. S., & Deshmukh, M. B. (2015). Synthesis of quinoxaline using different aromatic, heterocyclic and aliphatic 1,2-diketones. Journal of Chemical and Pharmaceutical Research, 7(9), 56-61.

-

Hsiao, S. H., & Yang, C. P. (1998). Functional Aromatic Polyamides. Polymers, 10(9), 414. [Link]

-